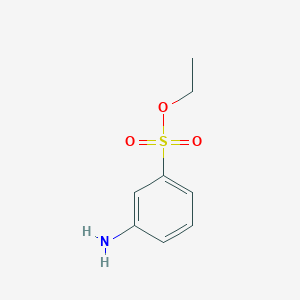

Ethyl 3-aminobenzenesulfonate

Description

Historical Context and Significance of Aminobenzenesulfonates in Chemical Synthesis

The study of aminobenzenesulfonates is deeply rooted in the history of the chemical industry, particularly in the development of synthetic dyes. In the mid-19th century, the discovery that aromatic amines could be transformed into a vast array of vibrant and stable dyes revolutionized the textile industry. unb.capbworks.comuclmail.net Aminobenzenesulfonic acids, such as sulfanilic acid (4-aminobenzenesulfonic acid) and metanilic acid (3-aminobenzenesulfonic acid), became crucial intermediates. atamanchemicals.comchemicalbook.com Their diazonium salts, formed by reacting the amino group with nitrous acid, are key electrophiles that couple with activated aromatic compounds like phenols and anilines to produce azo dyes. unb.caatamanchemicals.comjournalijar.com This diazotization and coupling reaction was one of the earliest and most important discoveries in organic synthesis, paving the way for the large-scale production of dyes like Methyl Orange and Orange II. uclmail.netatamanchemicals.com

Beyond dyes, aminobenzenesulfonates gained further significance with the advent of sulfa drugs, the first class of synthetic antimicrobial agents. uclmail.netijpsjournal.com The parent compound for many of these drugs, sulfanilamide (B372717) (p-aminobenzenesulfonamide), demonstrated the therapeutic potential of this class of compounds, marking a new era in medicine. ijpsjournal.com The synthesis of these foundational molecules highlighted the importance of sulfonation and amination as key chemical transformations. ijpsjournal.com Aminobenzenesulfonic acids and their derivatives thus became established as indispensable building blocks in the synthesis of both industrial and pharmaceutical compounds. atamanchemicals.comontosight.ai

Structural Classification within Arenesulfonic Acid Derivatives

Ethyl 3-aminobenzenesulfonate (B1227625) is a member of the broad class of organic compounds known as arenesulfonic acids and their derivatives. thieme-connect.dethieme-connect.de This class is defined by the presence of a sulfonic acid group (-SO3H) or a derivative thereof, directly attached to an aromatic ring. ebi.ac.uk

The structural hierarchy is as follows:

Organosulfonic Acids : Organic compounds containing one or more sulfo groups. ebi.ac.uk

Arenesulfonic Acids : A subclass of organosulfonic acids where the sulfo group is linked to an aryl group. ebi.ac.uknih.gov They are strong acids, comparable in strength to sulfuric acid. uclmail.netthieme-connect.de

Aminobenzenesulfonic Acids : These are arenesulfonic acids that also bear an amino (-NH2) substituent on the aromatic ring. Ethyl 3-aminobenzenesulfonate is derived from 3-aminobenzenesulfonic acid, also known as metanilic acid. nih.govechemi.com

Arenesulfonate Esters : These are derivatives of arenesulfonic acids where the acidic hydrogen of the sulfonic acid group is replaced by an alkyl or aryl group, forming an ester linkage (-SO2-O-R). ebi.ac.uk this compound is the ethyl ester of 3-aminobenzenesulfonic acid, meaning an ethyl group (-C2H5) is attached to the sulfonate group's oxygen. clearsynth.compharmaffiliates.com

The molecule, therefore, possesses three key functional groups which dictate its chemical properties: the aromatic ring, the amino group at position 3, and the ethyl sulfonate ester group.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C8H11NO3S | clearsynth.com |

| Molecular Weight | 201.24 g/mol | clearsynth.com |

| CAS Number | 1071394-78-9 | clearsynth.compharmaffiliates.com |

| Synonyms | 3-Amino-Benzenesulfonic Acid Ethyl Ester | clearsynth.compharmaffiliates.com |

Overview of Research Trends and Academic Relevance for Functionalized Aminobenzenesulfonates

The academic and industrial interest in functionalized aminobenzenesulfonates continues to be strong, driven by their versatility as synthetic intermediates. thieme-connect.comresearchgate.net Modern research often focuses on developing more efficient, sustainable, and selective methods for the synthesis of their derivatives, particularly sulfonamides. cbijournal.comrsc.org

Key research trends include:

Novel Catalytic Systems : Researchers are exploring new metal-free and photoredox-catalyzed methods for creating the crucial sulfur-nitrogen bond in sulfonamides, aiming for milder reaction conditions and broader substrate compatibility. thieme-connect.com The use of bulky diarylammonium arenesulfonates as recyclable, organocatalysts for reactions like esterification also highlights the ongoing innovation in this area. organic-chemistry.orgorganic-chemistry.org

Pharmaceutical and Agrochemical Synthesis : The sulfonamide group is a "privileged structure" in medicinal chemistry, found in a wide range of therapeutic agents beyond antibacterials, including anticancer and antiviral drugs. ijpsjournal.comthieme-connect.com Consequently, there is significant research into synthesizing novel functionalized arenesulfonates as precursors to these complex molecules. researchgate.netcbijournal.com They are also building blocks for agrochemicals. rsc.org

Advanced Materials : Functionalized arenesulfonates are used in materials science. For instance, they are employed as dopants in the synthesis of conductive polymers like polyaniline and are integral to the structure of certain zwitterionic surfactants designed for enhanced oil recovery. atamanchemicals.commdpi.com Modified electrodes using polymers of aminobenzene sulfonic acid have been developed for use as biosensors. mdpi.com

While specific research focusing exclusively on this compound is not extensively documented in broad literature, its structural motifs—a meta-substituted aromatic amine and a sulfonate ester—make it a relevant model compound and potential building block within these ongoing research trends. Its utility is often as an intermediate in the synthesis of more complex target molecules for pharmaceutical or material science applications. clearsynth.comontosight.ai

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

ethyl 3-aminobenzenesulfonate |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-13(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 |

InChI Key |

GQEYYGJRBJFDRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOS(=O)(=O)C1=CC=CC(=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis of Ethyl 3-Aminobenzenesulfonate (B1227625)

The direct synthesis of ethyl 3-aminobenzenesulfonate can be achieved through two primary pathways: the esterification of 3-aminobenzenesulfonic acid and the reduction of ethyl nitrobenzenesulfonate isomers.

Esterification of 3-Aminobenzenesulfonic Acid

The esterification of 3-aminobenzenesulfonic acid (metanilic acid) with ethanol (B145695) is a direct method for producing this compound. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The process involves heating the reactants, and the efficiency can be influenced by factors like reaction time and temperature. Solid acid catalysts, such as sulfonated carbon aerogels, have also been investigated for esterification reactions, offering potential advantages in terms of catalyst separation and reuse. researcher.liferesearchgate.net

Reductive Pathways from Ethyl Nitrobenzenesulfonate Isomers

An alternative route to this compound involves the reduction of the nitro group of ethyl 3-nitrobenzenesulfonate. lookchem.com This transformation can be accomplished using various reducing agents. A common method involves the use of iron powder in the presence of an acid. chembk.com Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum-ruthenium on carbon (Pt-Ru/C), offers another efficient method for this reduction. google.comescholarship.org Photocatalytic reduction using titanium dioxide (TiO2) has also been explored as a greener alternative. researchgate.net

Precursor Synthesis: 3-Aminobenzenesulfonic Acid (Metanilic Acid)

The primary precursor for the synthesis of this compound is 3-aminobenzenesulfonic acid, also known as metanilic acid. lookchem.comontosight.ai This compound is synthesized through two main industrial routes.

Sulfonation of Nitrobenzene (B124822) Followed by Nitro Group Reduction

A widely used industrial method for producing metanilic acid involves the sulfonation of nitrobenzene to yield m-nitrobenzenesulfonic acid. chembk.comchemicalbook.com This intermediate is then subjected to reduction to convert the nitro group into an amino group, forming 3-aminobenzenesulfonic acid. chembk.comchemicalbook.com The reduction step is commonly carried out using iron filings in an acidic medium or through catalytic hydrogenation. google.comchemicalbook.com

| Reactant | Reagent | Product |

| Nitrobenzene | Fuming Sulfuric Acid | m-Nitrobenzenesulfonic Acid |

| m-Nitrobenzenesulfonic Acid | Iron Powder/Acid or H2/Catalyst | 3-Aminobenzenesulfonic Acid |

Sulfonation of Aniline (B41778) Derivatives

The direct sulfonation of aniline is another key method for producing aminobenzenesulfonic acids. researchgate.netwikipedia.org However, the reaction conditions, such as temperature and the concentration of sulfuric acid, play a crucial role in determining the isomeric product distribution. The sulfonation of aniline typically yields a mixture of ortho, meta, and para isomers. To favor the formation of the meta isomer (metanilic acid), specific reaction conditions must be carefully controlled. For instance, the sulfonation of aniline sulfate (B86663) with oleum (B3057394) and boric acid at controlled temperatures can produce metanilic acid with a high yield. chemicalbook.com

Optimization of Synthetic Conditions for Aminobenzenesulfonate Derivatives

The optimization of synthetic conditions is critical for maximizing the yield and purity of aminobenzenesulfonate derivatives. Key factors that are often adjusted include temperature, reaction time, catalyst type and loading, and solvent. For instance, in the synthesis of phenyl-2-aminobenzenesulfonate, temperature control between 70–100°C and the use of acid catalysts like sulfuric acid are important. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) allows for timely adjustments to reaction parameters.

Microwave-assisted organic synthesis (MAOS) has been explored as a method to accelerate reactions. tghn.org For example, the condensation of 2-nitro-4-(trifluoromethyl)phenyl isocyanate with 3-aminobenzenesulfonic acid under microwave irradiation significantly reduced the reaction time compared to conventional heating. tghn.org In catalytic hydrogenations, the choice of catalyst and reaction conditions such as hydrogen pressure and temperature are crucial for achieving high conversion rates and selectivity. google.com The use of specific catalyst systems, like Pt-Ru/C, has been shown to be effective and reusable for multiple cycles. google.com

Influence of Solvents and Catalysts

The choice of solvents and catalysts is paramount in the synthesis of aryl sulfonates and their derivatives, as these factors directly govern reaction rates, yields, and selectivity. rsc.org Solvents not only dissolve reactants but also interact with the catalyst, substrates, and intermediates, which can significantly alter the energy landscape of the reaction pathway. rsc.orgwhiterose.ac.uk In syntheses related to aminobenzenesulfonic acids, a range of solvents from polar protic (e.g., acetic acid, water, ethanol) to polar aprotic (e.g., THF, DMF, acetonitrile) and non-polar (e.g., toluene (B28343), hexane) are employed depending on the specific reaction step. acs.orggoogle.comrsc.org

Catalysts, such as Brønsted or Lewis acids, are often employed to facilitate key transformations. mdpi.com For instance, copper salts like copper chloride have been used in reactions forming related sulfonic acid derivatives. google.com In some cases, the reaction can proceed efficiently even in the absence of a traditional catalyst. mdpi.com The development of solid acid catalysts, such as functionalized porous organosilica, represents an advancement, offering high catalytic activity, good dispersion of active sites, and easier separation from the reaction mixture. rsc.org

The following tables illustrate the typical effects of solvent and catalyst selection on reaction outcomes, based on model reactions for similar compounds.

Table 1: Effect of Different Solvents on Reaction Yield and Time for a Model Reaction rsc.org Reaction conditions: A model reaction was performed to demonstrate the impact of solvent choice on yield and duration.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Solvent-free | 110 | 20 | 55 |

| Water | Reflux | 18 | 65 |

| Ethanol | Reflux | 2 | 96 |

| Toluene | Reflux | 16 | 60 |

| Dichloromethane | Reflux | 20 | 45 |

Table 2: Effect of Different Copper Catalysts on a Model Ullmann Coupling Reaction Yield mdpi.com Reaction conditions: A mixture of bromaminic acid (0.1 mmol), 2,5-diaminobenzene sulfonic acid (3 eq.), and catalyst (5 mol %) in water with triethylamine (B128534) (3 eq.) was irradiated by microwave for 5–20 min at 120 °C.

| Catalyst | Time (min) | Yield (%) |

|---|---|---|

| Cu | 20 | 45 |

| CuCl | 10 | 60 |

| CuCl₂ | 10 | 65 |

Temperature and pH Effects on Reaction Yields and Selectivity

Temperature and pH are critical process variables that must be precisely controlled to ensure high yields and selectivity. Sulfonation reactions, for example, are often temperature-sensitive; specific temperature ranges are necessary to control the introduction of the sulfo group and prevent unwanted side reactions or decomposition. google.com For instance, reactions with potent sulfonating agents like chlorosulfonic acid may be conducted at low temperatures (e.g., 0–5°C) to maintain control and prevent degradation. Subsequent steps in a multi-step synthesis may require significantly higher temperatures, sometimes in the range of 100° to 200°C, to drive the reaction to completion. google.com

The pH of the reaction medium is equally important, particularly in reactions involving aniline derivatives. In a microwave-assisted Ullmann coupling for a related aminosulfonate, the pH of the buffer was shown to have a dramatic effect on the reaction's regioselectivity and yield. mdpi.com Similarly, pH control is essential during workup and purification, such as in neutralization steps where a specific pH (e.g., >10) might be required to precipitate a sodium salt.

Table 3: Influence of Buffer pH on Reaction Yield in a Copper-Catalyzed Coupling Reaction mdpi.com Reaction conditions: A model coupling reaction was conducted under microwave irradiation at 120°C to illustrate the impact of pH.

| pH of Sodium Phosphate Buffer | Time (min) | Yield (%) |

|---|---|---|

| 5.0 | 10 | 45 |

| 6.0 | 10 | 50 |

| 7.0 | 5 | 70 |

Microwave-Assisted and Solvent-Free Synthesis Approaches

In recent years, green chemistry principles have driven the development of more efficient and environmentally benign synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, enhanced reaction rates, and improved yields and selectivity compared to conventional heating. thieme-connect.ded-nb.info The synthesis of various heterocyclic and aromatic compounds, including derivatives related to this compound, has been successfully achieved using microwave irradiation, often at temperatures between 120°C and 150°C for short durations. mdpi.comnih.govbeilstein-journals.org

Solvent-free synthesis is another key green chemistry approach that minimizes waste and simplifies product isolation. thieme-connect.de Reactions are typically conducted by mixing the neat reactants, sometimes with a solid catalyst, and heating. beilstein-journals.org For the synthesis of sulfonated anilines, solvent-free conditions under microwave irradiation have been shown to produce high yields in short reaction times. thieme-connect.de This approach avoids the use of volatile and often toxic organic solvents, making the process more sustainable. frontiersin.orgresearchgate.net

Table 4: Comparison of Synthesis Conditions for a Model Reaction rsc.org This table compares outcomes for a model reaction under different heating and solvent conditions to highlight the benefits of modern techniques.

| Heating Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | None | 110 | 20 | 55 |

| Conventional | Ethanol | Reflux | 2 | 96 |

| Microwave | None | 150 | 1 | ~85* |

| Microwave | Water | 120 | 0.33 | 90 |

*Yield estimated based on similar microwave-assisted, solvent-free reactions. beilstein-journals.org

Purification Strategies for this compound and Intermediates

Following synthesis, a robust purification strategy is essential to isolate this compound in high purity, removing unreacted starting materials, reagents, and byproducts. The primary methods employed are recrystallization and chromatography.

Recrystallization Techniques

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. For aminobenzenesulfonic acid derivatives, solvents such as ethanol, methylene (B1212753) chloride, acetone, ethyl acetate (B1210297), and toluene have proven effective. ulaval.caacs.org

In many cases, a mixed-solvent system is required. libretexts.org This technique involves dissolving the crude solid in a minimum amount of a hot "soluble solvent," in which the compound is highly soluble. libretexts.org Following this, a hot "insoluble solvent," in which the compound is poorly soluble, is added dropwise until the solution becomes faintly cloudy. libretexts.org A small amount of the soluble solvent is then added back to clarify the solution, which is then allowed to cool slowly, inducing the formation of pure crystals. libretexts.org

Chromatographic Separation Methods (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for both the analysis and purification of synthetic products, separating components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction, identify components in a mixture, and determine the appropriate solvent system for column chromatography. umlub.plresearchgate.net A spot of the reaction mixture is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a sealed chamber containing a mobile phase. The differing affinities of the components for the stationary and mobile phases cause them to separate as they move up the plate. umlub.pl

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both analytical and preparative-scale separations. sielc.com For compounds like this compound, a reverse-phase (RP-HPLC) method is often suitable. sielc.com In a typical setup, a C18 column is used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com Such HPLC methods are often scalable and can be adapted for the preparative isolation of the pure compound or its impurities. sielc.com

Flash Chromatography: For preparative purification on a larger scale, flash column chromatography is commonly used. This technique utilizes a silica gel stationary phase and a solvent system (eluent) of moderate polarity, such as a mixture of hexanes and ethyl acetate or methylene chloride and ethyl acetate, to separate the desired product from impurities. acs.orgulaval.ca

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. For Ethyl 3-aminobenzenesulfonate (B1227625), the ¹H NMR spectrum provides distinct signals corresponding to the ethyl group, the aromatic protons, and the amine protons.

The ethyl group characteristically appears as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom are deshielded and typically resonate as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH3) appear as a triplet, coupling with the two adjacent methylene protons.

The protons on the benzene (B151609) ring are subject to the electronic effects of both the amino (-NH2) and the ethyl sulfonate (-SO3CH2CH3) groups. Their substitution pattern (meta- to each other) results in a complex splitting pattern in the aromatic region of the spectrum. The amino group, being an electron-donating group, tends to shield the ortho and para positions, while the sulfonate group, an electron-withdrawing group, deshields them. This interplay leads to distinct chemical shifts for each of the four aromatic protons. The amine protons themselves typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Ethyl 3-aminobenzenesulfonate

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

| Ethyl (-CH₃) | ~1.3 | Triplet (t) | Coupled to the -CH₂- group. |

| Ethyl (-CH₂) | ~4.1 | Quartet (q) | Coupled to the -CH₃ group and deshielded by the adjacent oxygen atom. |

| Amine (-NH₂) | Variable (~3.5 - 5.0) | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| Aromatic (Ar-H) | ~6.8 - 7.5 | Multiplet (m) | Complex pattern due to the electronic effects of both substituents. |

Carbon-13 (¹³C) NMR and DEPT-135 for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. In this compound, a total of eight distinct signals are expected, corresponding to the two carbons of the ethyl group and the six unique carbons of the substituted benzene ring.

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a valuable adjunct to ¹³C NMR that differentiates carbon signals based on the number of attached protons. researchgate.netjeol.com In a DEPT-135 spectrum:

CH₃ (methyl) and CH (methine) carbons appear as positive signals.

CH₂ (methylene) carbons appear as negative signals.

Quaternary carbons (those with no attached protons) are not observed.

For this compound, the DEPT-135 spectrum would show the methyl carbon as a positive signal and the methylene carbon as a negative signal. The four CH carbons of the benzene ring would also appear as positive signals, while the two quaternary carbons (C-1 bonded to the sulfonate group and C-3 bonded to the amino group) would be absent. This allows for unambiguous assignment of each carbon in the structure. researchgate.net

Table 2: Predicted ¹³C NMR and DEPT-135 Signals for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Ethyl (-C H₃) | ~15 | Positive |

| Ethyl (-C H₂) | ~60 | Negative |

| Aromatic (C -NH₂) | ~148 | Absent (Quaternary) |

| Aromatic (C -SO₃) | ~145 | Absent (Quaternary) |

| Aromatic (-C H) | ~110 - 130 | Positive |

Solid-State NMR for Polymer Derivatives and Solid Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid phase, providing insights into molecular structure, conformation, and dynamics where solution NMR is not feasible. acs.org It is particularly relevant for analyzing insoluble polymer derivatives of this compound, such as sulfonated polymers used in ion exchange resins or membranes.

Studies on analogous sulfonated polymers, like sulfonated poly(ether ether ketone) (S-PEEK) and sulfonated polystyrene, demonstrate the utility of ssNMR. acs.orgauremn.org.brmdpi.com For polymer derivatives of this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR could be used to:

Confirm the incorporation of the monomer into the polymer backbone.

Identify the carbon atom attached to the sulfonic acid group, which typically resonates at a distinct chemical shift (e.g., ~139 ppm in sulfonated polystyrene). auremn.org.br

Investigate intermolecular interactions, such as hydrogen bonding involving the sulfonate and amino groups, by analyzing changes in chemical shifts and relaxation times. acs.org

Furthermore, ¹H ssNMR can probe proton mobility and exchange processes between the sulfonic acid groups and water molecules within a hydrated polymer matrix, which is crucial for applications like proton exchange membranes. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules. These methods are exceptionally useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the amine, sulfonate, ethyl, and aromatic moieties. The N-H stretching of the primary amine typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group give rise to strong absorptions, which are highly characteristic. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below this value.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂CH₃) | 2850 - 2980 | Medium |

| S=O Asymmetric Stretch | Sulfonate (-SO₃) | 1150 - 1250 | Strong |

| S=O Symmetric Stretch | Sulfonate (-SO₃) | 1030 - 1080 | Strong |

| C-O Stretch | Ester (-O-CH₂) | 1000 - 1150 | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1340 | Medium |

| C=C Stretch (in-ring) | Benzene Ring | 1450 - 1600 | Medium to Weak |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a light-scattering technique that provides information complementary to FT-IR. A vibrational mode is Raman active if it involves a change in the polarizability of the molecule. nih.gov For molecules with a center of symmetry, Raman and IR spectroscopy are mutually exclusive, but for less symmetric molecules like this compound, many vibrations are active in both.

Raman spectroscopy is particularly effective for observing symmetric, non-polar bonds. In the case of this compound, strong Raman signals would be expected for the symmetric stretching of the benzene ring and the symmetric S-O stretch of the sulfonate group. A study on benzenesulfonic acid solutions identified the SOH and SO₃⁻ stretching bands using Raman spectroscopy to ascertain the degree of acid dissociation. nih.gov Similarly, for sulfonated polystyrene resins, Raman spectroscopy has been used to identify key molecular vibrations characteristic of sulfonates. researchgate.net The technique is advantageous for analyzing aqueous samples, as water is a weak Raman scatterer, making it suitable for studying polymer derivatives in their hydrated state. researchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification and Fragmentation Patterns

High-resolution mass spectrometry is a critical tool for the precise determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. For this compound, with the molecular formula C₈H₁₁NO₃S, the exact mass can be calculated with high accuracy. This precise mass measurement allows for unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.

Key predicted fragmentation patterns include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the S-O bond could lead to the loss of an ethoxy radical.

Loss of ethene: A common fragmentation for ethyl esters is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, if sterically possible, or through other rearrangement mechanisms.

Cleavage of the C-S bond: Fission of the bond between the benzene ring and the sulfur atom.

Loss of sulfur dioxide (SO₂): A characteristic fragmentation of sulfonate compounds is the elimination of a neutral SO₂ molecule.

| Predicted Fragment Ion | Molecular Formula | Predicted m/z | Plausible Origin |

|---|---|---|---|

| [M]+• | C₈H₁₁NO₃S | 201.0460 | Molecular Ion |

| [M - C₂H₄]+• | C₆H₇NO₃S | 173.0147 | Loss of ethene |

| [M - OCH₂CH₃]+ | C₆H₆NSO₂ | 156.0120 | Loss of ethoxy radical |

| [C₆H₆N]+ | C₆H₆N | 92.0500 | Loss of SO₂ and ethoxy group |

Advanced Thermal Analysis

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is utilized to determine the thermal stability of a material and to infer its decomposition pathways by measuring the change in mass as a function of temperature. For this compound, a TGA thermogram would reveal the temperatures at which significant mass loss occurs, indicating decomposition.

In the absence of specific experimental TGA data, the thermal decomposition pathway can be hypothesized. The decomposition of this compound would likely proceed in stages, corresponding to the sequential loss of its functional groups. The initial decomposition step could involve the cleavage of the ethyl group from the sulfonate ester, releasing ethene. Subsequent heating would lead to the fragmentation of the remaining aminobenzenesulfonic acid structure, potentially involving the loss of sulfur trioxide or sulfur dioxide. The final stage at higher temperatures would correspond to the decomposition of the aromatic ring.

| Decomposition Stage | Plausible Neutral Loss | Theoretical Mass Loss (%) | Remaining Fragment |

|---|---|---|---|

| Stage 1 | Ethene (C₂H₄) | 13.9% | 3-Aminobenzenesulfonic acid |

| Stage 2 | Sulfur Trioxide (SO₃) | 39.8% | Aniline (B41778) |

| Stage 3 | Further fragmentation | Variable | Carbonaceous residue |

X-ray Diffraction (XRD)

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Obtaining a suitable single crystal of this compound and analyzing it via SC-XRD would provide a wealth of structural information.

This analysis would yield:

Atomic Coordinates: The exact position of every atom in the crystal's unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Conformation: The specific spatial orientation of the ethyl group relative to the sulfonate and the benzene ring.

Crystal Packing and Intermolecular Interactions: Detailed insight into how the molecules are arranged in the crystal lattice, including hydrogen bonding involving the amine group and the sulfonate oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings.

While a crystal structure for the parent compound, 3-aminobenzenesulfonic acid, has been reported, specific crystallographic data for its ethyl ester derivative is not currently present in open-access crystallographic databases.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used for the characterization of polycrystalline materials. It serves as a unique fingerprint for a specific crystalline phase or polymorph. A PXRD pattern of a solid sample of this compound would consist of a series of diffraction peaks at characteristic scattering angles (2θ).

The key applications of PXRD for this compound include:

Phase Identification: The resulting diffraction pattern can be used to identify the compound and distinguish it from starting materials, impurities, or other related substances.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns. PXRD is the primary tool for identifying and characterizing these different solid-state forms.

Crystallinity Assessment: The technique can differentiate between crystalline and amorphous solid forms and can be used to estimate the degree of crystallinity in a sample.

The analysis of a well-crystallized sample of this compound would yield a unique set of diffraction peaks, which could be indexed to determine the unit cell parameters of its crystal lattice.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound, with the chemical formula C₈H₁₁NO₃S, the theoretical elemental composition can be calculated based on its atomic constituents and their molar masses. This analysis is crucial for confirming the purity and stoichiometric identity of a synthesized or purified sample.

The expected elemental composition is derived from the molecular formula and the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 44.64 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 5.16 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.51 |

| Oxygen | O | 16.00 | 3 | 48.00 | 22.31 |

| Sulfur | S | 32.07 | 1 | 32.07 | 14.91 |

| Total | 215.27 | 100.00 |

Note: This table represents theoretical values. Experimental results from elemental analysis would be compared against these values to ascertain the sample's purity.

Electrochemical Characterization Techniques

Electrochemical techniques are employed to study the redox properties of a molecule, providing insights into its electron transfer kinetics and reaction mechanisms.

Controlled Current and Controlled Potential Methods

Controlled current (galvanostatic) and controlled potential (potentiostatic) methods are foundational electrochemical techniques. In controlled potential methods, the potential of the working electrode is maintained at a constant level relative to a reference electrode, and the resulting current is measured as a function of time. This can be used to study the rate of an electrochemical reaction. Conversely, in controlled current methods, a constant current is applied to the working electrode, and the resulting potential is monitored over time. These techniques are fundamental for understanding the basic electrochemical behavior of a compound like this compound.

Cyclic Voltammetry and Spectroelectrochemistry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox behavior of species in solution. A cyclic voltammogram is obtained by cycling the potential of an electrode and measuring the resulting current. The resulting plot of current versus potential provides information on the thermodynamics of redox processes and the kinetics of electron transfer reactions. For this compound, CV could be used to determine its oxidation and reduction potentials.

Spectroelectrochemistry combines spectroscopic and electrochemical methods. It allows for the simultaneous acquisition of spectroscopic (e.g., UV-Vis, IR, EPR) and electrochemical data. This provides a more complete picture of the electrochemical reaction, enabling the identification of intermediates and final products formed during the redox process. For instance, by coupling UV-Vis spectroscopy with cyclic voltammetry, one could monitor the changes in the electronic structure of this compound as it undergoes oxidation or reduction.

While specific experimental data for this compound is not available, a hypothetical cyclic voltammogram would reveal the potentials at which the amino group or the aromatic system undergoes oxidation. The reversibility of these processes would provide information about the stability of the resulting radical cations or other oxidized species.

Table 2: Hypothetical Electrochemical Parameters for this compound

| Technique | Parameter | Expected Information |

| Cyclic Voltammetry | Oxidation Potential (Epa) | Potential at which the compound is oxidized. |

| Reduction Potential (Epc) | Potential at which the compound is reduced. | |

| Peak Separation (ΔEp) | Indication of the reversibility of the electron transfer process. | |

| Spectroelectrochemistry | λmax Changes | Changes in the UV-Vis absorption spectrum upon oxidation/reduction, indicating structural changes. |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Reactivity, Reaction Kinetics, and Mechanistic Studies

Reactivity of the Aminobenzenesulfonate Moiety

The aminobenzenesulfonate core of the molecule presents multiple sites for chemical transformation. The nucleophilic amine, the electrophilic ester carbonyl, and the aromatic ring all participate in distinct reactions.

The primary amino (-NH₂) group in Ethyl 3-aminobenzenesulfonate (B1227625) is nucleophilic and readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of an imine, commonly known as a Schiff base. dergipark.org.trlibretexts.org The reaction proceeds in two main steps: the nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by the elimination of a water molecule to form the C=N double bond of the imine. dergipark.org.tr

The general mechanism involves the amine nitrogen attacking the electrophilic carbonyl carbon. Subsequent proton transfer and dehydration yield the final Schiff base product. ekb.eg The reaction is reversible and often driven to completion by removing the water formed during the reaction. libretexts.org

Table 1: Example of Schiff Base Formation

| Reactant 1 | Reactant 2 | Conditions | Product (Schiff Base) |

|---|---|---|---|

| Ethyl 3-aminobenzenesulfonate | Benzaldehyde | Ethanol (B145695), Reflux, Acid catalyst | Ethyl 3-((benzylidene)amino)benzenesulfonate |

| This compound | Acetone | Ethanol, Reflux, Acid catalyst | Ethyl 3-((propan-2-ylidene)amino)benzenesulfonate |

The ethyl ester group (-COOCH₂CH₃) is susceptible to hydrolysis, a reaction that splits the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: When heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to form 3-aminobenzenesulfonic acid and ethanol. chemguide.co.uk This reaction is the reverse of Fischer esterification and is an equilibrium process. Using a large excess of water can shift the equilibrium towards the products. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com The products are the sodium salt of 3-aminobenzenesulfonic acid and ethanol. libretexts.orgmasterorganicchemistry.com Subsequent acidification is required to obtain the free sulfonic acid. chemguide.co.uk

Table 2: Comparison of Ester Hydrolysis Methods

| Condition | Reactants | Products | Key Feature |

|---|---|---|---|

| Acidic Hydrolysis | This compound + H₂O (excess) | 3-Aminobenzenesulfonic acid + Ethanol | Reversible reaction. libretexts.org |

| Basic Hydrolysis (Saponification) | This compound + NaOH(aq) | Sodium 3-aminobenzenesulfonate + Ethanol | Irreversible reaction. masterorganicchemistry.com |

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and position of this substitution are controlled by the directing effects of the existing substituents: the amino group (-NH₂) and the ethyl sulfonate group (-SO₃Et).

Amino Group (-NH₂): This is a powerful activating group and an ortho-, para- director. It increases the electron density of the ring through resonance, making it more susceptible to electrophilic attack at the positions ortho and para to it (carbons 2, 4, and 6).

Ethyl Sulfonate Group (-SO₃Et): This is a deactivating group and a meta- director. libretexts.org It withdraws electron density from the ring through an inductive effect, making the ring less reactive. It directs incoming electrophiles to the position meta to it (carbon 5).

The outcome of an EAS reaction is determined by the interplay of these two groups. The strongly activating -NH₂ group's directing effect typically dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group (positions 2, 4, and 6). Position 4 is para to the amine and ortho to the sulfonate; Position 6 is ortho to the amine; Position 2 is ortho to the amine and ortho to the sulfonate. Steric hindrance from the adjacent sulfonate group might disfavor substitution at position 2. Thus, positions 4 and 6 are the most likely sites for substitution.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect | Position(s) Directed |

|---|---|---|---|

| Amino (-NH₂) | Activating | Ortho, Para | 2, 4, 6 |

| Ethyl Sulfonate (-SO₃Et) | Deactivating | Meta | 5 |

Sulfonate Group Reactivity in Complex Systems

The sulfonate group is generally stable; however, its reactivity can be pertinent in certain synthetic contexts. Sulfonate esters are known to be potent electrophiles and can act as leaving groups in nucleophilic substitution reactions, though this is less common with aryl sulfonates compared to alkyl sulfonates. nih.gov

Kinetic studies are crucial for understanding reaction mechanisms and optimizing conditions such as temperature, concentration, and catalyst choice. For reactions involving this compound, kinetic analysis would focus on the rate of formation of products, for instance, in Schiff base formation or hydrolysis.

A typical kinetic study might involve monitoring the concentration of a reactant or product over time under various conditions. For example, in the hydrolysis of the ester, aliquots could be taken at intervals and analyzed to determine the concentration of the resulting sulfonic acid. The data would then be used to determine the reaction order and the rate constant. Theoretical studies using density functional theory (DFT) and transition state theory can also be employed to calculate reaction energy barriers and rate constants, providing insights that complement experimental findings. mdpi.com Such studies can help predict the major products and most favorable reaction pathways under different atmospheric or synthetic conditions. mdpi.com

The stability of the sulfonate group during a reaction can be monitored in real-time using in-situ spectroscopic techniques. These methods provide a window into the reaction as it happens, allowing for the detection of transient intermediates and confirming the integrity of specific functional groups.

FT-IR Spectroscopy: The sulfonate group has strong, characteristic S=O stretching vibrations. By monitoring the intensity and position of these bands in the infrared spectrum, one can track the concentration and chemical environment of the sulfonate group throughout a reaction.

Raman Spectroscopy: Similar to IR, Raman spectroscopy can detect the vibrational modes of the sulfonate group, offering a complementary technique, particularly useful in aqueous media. liverpool.ac.uk

NMR Spectroscopy: ¹H or ¹³C NMR spectroscopy can be used to monitor changes in the chemical shifts of the protons or carbons on the aromatic ring adjacent to the sulfonate group. Any reaction involving the cleavage or transformation of the sulfonate would lead to significant changes in the NMR spectrum.

These in-situ methods are invaluable for mechanistic investigations, ensuring that the sulfonate group remains intact when other parts of the molecule, like the amine or ester, are being modified.

Influence of Reaction Conditions on Conflicting Yields and Side Products

The synthesis and subsequent reactions of sulfonated anilines, such as this compound, are highly sensitive to the surrounding conditions. Factors including pH, temperature, and the choice of catalyst can dramatically alter the reaction's course, leading to conflicting yields and a variety of side products. The control of these parameters is crucial for directing the reaction toward a desired outcome.

For instance, the nature of the products formed from aromatic amines can depend significantly on temperature and the presence of a catalyst. In certain reactions, adjusting these conditions can switch the major product between an amide and a condensation product. researchgate.net During oxidative reactions of anilines, catalyst performance is directly linked to the formation of by-products such as nitrobenzene (B124822) and azobenzene (B91143) compounds. nih.gov

The pH of the reaction medium is a particularly critical variable in the oxidation of aminobenzenesulfonic acids. unisi.it Under moderately acidic conditions, the oxidation process predominantly yields sulfonated azobenzene compounds. unisi.it However, if the local acidity increases significantly, the reaction pathway can shift, favoring the formation of oligomers and polymers like sulfonated polyaniline (SPANI). unisi.it This shift highlights the competitive nature of the reaction pathways, where a change in proton concentration can favor one product over another.

Table 1: Effect of Reaction Conditions on Product Formation from Sulfonated Anilines

| Reaction Condition | Parameter | Predominant Product(s) | Influencing Factors |

| Oxidation | pH | Sulfonated Azobenzene | Moderately acidic environment unisi.it |

| Oxidation | pH | Sulfonated Polyaniline (SPANI) | Highly acidic environment unisi.it |

| General Reaction | Catalyst/Temperature | Amides or Condensation Products | Varies based on specific reactants and catalyst choice researchgate.net |

| Oxidative Coupling | Catalyst | Azobenzene, Nitrobenzene | Catalyst performance and stability dictate selectivity nih.gov |

Mechanistic Pathways in Oxidation Processes

The oxidation of this compound and related compounds often proceeds through complex, multi-step mechanisms involving reactive intermediates. Understanding these pathways is key to controlling the final product distribution.

Formation of Sulfonated Azobenzene Compounds via Radical Intermediates

The oxidative dimerization of sulfonated anilines to form azobenzene derivatives is a prominent reaction pathway, particularly in moderately acidic environments. unisi.itrsc.org This transformation is understood to proceed through a mechanism involving radical intermediates. unisi.it

The process is initiated by the oxidation of the sulfonated aniline (B41778) molecule, which leads to the formation of a radical cation. This reactive species can then undergo further reactions. In conditions that are not strongly acidic, two of these radical intermediates can couple together. This coupling is followed by the elimination of protons to form the stable, dimeric sulfonated azobenzene compound. unisi.it The presence of the sulfonate group influences the electronic properties of the aniline ring, affecting the stability of the radical intermediate and the kinetics of the coupling reaction. The formation of 3,3'-bis(sulfonated) azobenzene has been identified as a significant byproduct during the laccase-catalyzed oxidation of 3-aminobenzenesulfonic acid, confirming this mechanistic pathway. unisi.it

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

DFT calculations are instrumental in predicting the chemical reactivity of Ethyl 3-aminobenzenesulfonate (B1227625). By analyzing various reactivity descriptors, it is possible to identify the most probable sites for electrophilic, nucleophilic, and radical attacks. Key global reactivity parameters, derived from the energies of frontier molecular orbitals, include chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω). nih.gov

For instance, Fukui functions and condensed local softness indices can distinguish between possible reactive sites within the molecule. researchgate.net These calculations help in understanding reaction mechanisms and predicting the outcome of chemical reactions involving Ethyl 3-aminobenzenesulfonate. Thermodynamic descriptors such as Bond Dissociation Energy (BDE) and Proton Affinity (PA) can also be calculated to predict specific reaction pathways, like those involved in radical scavenging or acid-base chemistry.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

| Chemical Softness (S) | 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |

This table outlines key global reactivity descriptors and their significance in the context of DFT. The actual values would be determined through specific calculations for this compound.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and is considered "soft". nih.govnih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. irjweb.com DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to compute these orbital energies. researchgate.netresearchgate.net This analysis reveals the charge transfer possibilities within the molecule and helps predict its electronic absorption spectra. tandfonline.com

Table 2: Representative Frontier Molecular Orbital (FMO) Data

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.35 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.50 | Indicates chemical reactivity and kinetic stability |

Note: The values presented are illustrative for a similar aromatic compound and would need to be specifically calculated for this compound.

Molecular Dynamics Simulations for Conformational and Dynamic Investigations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of molecules like this compound. mdpi.comnih.gov

These simulations can reveal how the molecule behaves in different environments, such as in solution, and can identify stable conformations and the energy barriers between them. nih.gov For this compound, MD simulations could elucidate the flexibility of the ethyl ester group and the rotational dynamics around the C-S and C-N bonds. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a complex system. tandfonline.commdpi.com Analysis of the simulation trajectories can yield data on root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the stability and internal mobility of the molecule, respectively. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.commdpi.com By partitioning the crystal space into regions where the electron distribution of a promolecule dominates over the sum of all other promolecules, a unique surface is generated for each molecule.

This surface can be mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular interactions and provide a percentage contribution for each type of contact (e.g., H···H, O···H/H···O, C···H/H···C). nih.gov For a molecule like this compound, this analysis would reveal the dominant forces governing its crystal packing, such as hydrogen bonds involving the amine and sulfonate groups and van der Waals interactions. researchgate.netnih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Aromatic Sulfonates

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 50% | Represents van der Waals forces and is often the largest contributor. nih.gov |

| O···H / H···O | 15 - 25% | Indicates the presence of hydrogen bonding. nih.gov |

| C···H / H···C | 10 - 20% | Relates to weaker C-H···π or other weak interactions. |

| N···H / H···N | 5 - 15% | Highlights hydrogen bonds involving nitrogen atoms. nih.gov |

| S···H / H···S | 5 - 10% | Shows contacts involving the sulfur atom. nih.gov |

This table provides an illustrative breakdown of intermolecular contacts. The precise percentages for this compound would be determined from its specific crystal structure data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemijournal.com The goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. researchgate.netresearchgate.net

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, steric) and correlating them with a measured biological activity. nih.gov A statistically valid QSAR model, often expressed as an equation, can highlight which structural features are crucial for the desired activity. chemijournal.comresearchgate.net For example, a 3D-QSAR model could reveal that bulky substituents in a particular position decrease activity, while hydrogen bond donors in another position increase it. These insights serve as fundamental design principles for the lead optimization process in drug discovery. researchgate.net

Polymerization Chemistry and Advanced Material Derivatives

Copolymerization of 3-Aminobenzenesulfonic Acid and its Esters with Aniline (B41778) Derivatives

The copolymerization of aniline with 3-aminobenzenesulfonic acid or its esters, such as Ethyl 3-aminobenzenesulfonate (B1227625), is a key method for synthesizing modified polyanilines. This approach incorporates sulfonate groups into the polymer backbone, which significantly alters the resulting material's properties, enhancing solubility and inducing a self-doping mechanism.

Copolymers of aniline and Ethyl 3-aminobenzoate, denoted as poly(aniline-co-ethyl 3-aminobenzoate) (ANI-co-EAB), are synthesized through a chemical oxidation method. tandfonline.com The process is typically carried out in an acidic medium, such as 1 M Hydrochloric acid (HCl), with Ammonium persulfate (APS) acting as the oxidant. tandfonline.com To promote the formation of nanoscale copolymers, the reaction is conducted under ultrasonic irradiation. tandfonline.com

The synthesis involves mixing appropriate amounts of aniline and Ethyl 3-aminobenzoate (EAB) with the oxidant. The total monomer concentration is generally kept at 0.1 M, with an equimolar amount of Ammonium persulfate. tandfonline.com A critical parameter in this synthesis is the reaction temperature, which is maintained below 5 °C for the duration of the polymerization, typically around 6 hours, to ensure controlled polymer chain growth. tandfonline.com The resulting precipitated copolymers are then washed with 1 M HCl to remove any soluble oligomers, followed by a water wash to remove residual acid and oxidant byproducts. tandfonline.com

Sulfonated polyanilines (SPANs) are a class of self-doped conducting polymers that can be synthesized by the copolymerization of aniline with a sulfonated aniline monomer, such as 3-aminobenzenesulfonic acid (metanilic acid). researchgate.net The sulfonic acid group (-SO₃H) attached to the polymer backbone acts as an internal dopant, protonating the polyaniline chain without the need for an external acid. This "self-doping" is a key feature of SPANs. researchgate.net

This intrinsic doping mechanism allows SPANs to maintain their electrical conductivity over a broad pH range. nih.gov For instance, highly sulfonated polyaniline can exhibit stable conductivity from pH 0 up to pH 14, a stark contrast to traditional polyaniline doped with external acids like HCl, which becomes insulating at pH values above 3. mdpi.com The properties of SPANs are heavily influenced by the degree of sulfonation, which corresponds to the sulfur-to-nitrogen (S/N) ratio in the polymer. Higher S/N ratios, achieved by adjusting monomer feed ratios, lead to enhanced water solubility and the unique pH-independent conductivity. researchgate.netmdpi.com The electron-withdrawing nature and steric effects of the sulfonic groups have a significant impact on the structural features of the polymer, which in turn dictates its final properties. researchgate.net

Factors Influencing Polymer Properties

The physicochemical and electrical properties of copolymers derived from aniline and Ethyl 3-aminobenzenesulfonate are not static but can be precisely controlled by manipulating the synthesis conditions. Key factors include the ratio of the comonomers, the concentration of the oxidizing agent, and the thermodynamic conditions of the reaction, such as temperature and pH.

The molar ratio of aniline to the sulfonated comonomer is a critical factor that determines the degree of sulfonation and, consequently, the copolymer's properties. In the synthesis of poly(aniline-co-ethyl 3-aminobenzoate), varying the feed ratio of aniline to EAB directly impacts the composition and conductivity of the final copolymer. tandfonline.com Studies have shown that as the proportion of the sulfonated monomer increases in the feed, the bulk conductivity of the resulting SPAN tends to decrease. researchgate.net This is attributed to the fact that highly sulfonated polymers are structurally closer to the non-conductive leucoemeraldine form of polyaniline. researchgate.net

The concentration of the oxidant, typically Ammonium persulfate, also plays a pivotal role. An optimal oxidant-to-monomer ratio is required for efficient polymerization. An insufficient amount of oxidant can lead to incomplete polymerization and the formation of low-molecular-weight oligomers, while an excess can cause over-oxidation of the polymer chain, leading to degradation and a reduction in conductivity. tandfonline.com Research on aniline polymerization has shown that the conductivity reaches a maximum at a specific oxidant-to-aniline molar ratio, after which it decreases due to the formation of non-conducting, fully oxidized species. tandfonline.com

Below is an interactive table showing the effect of different monomer ratios on the conductivity of poly(aniline-co-ethyl 3-aminobenzoate).

| Aniline:EAB Molar Ratio | Conductivity (S/cm) |

| 1:1 | Data Not Available |

| 2:1 | Data Not Available |

| 1:2 | Data Not Available |

| 1:3 | Data Not Available |

| Note: Specific conductivity values for these exact ratios were not detailed in the available source material, but the methodology to obtain them has been established. tandfonline.com |

Reaction temperature significantly influences the polymerization process and the molecular weight of the resulting polymer. Polymerization of aniline and its derivatives is an exothermic reaction, and lower temperatures (typically between 0 and 5 °C) are known to favor the formation of higher molecular weight polyaniline with a more ordered structure. tandfonline.com This leads to improved electrical conductivity and better mechanical properties.

The pH of the reaction medium is another crucial parameter. The oxidative polymerization of aniline must be carried out in an acidic medium (pH < 2.5) to prevent the formation of non-conductive side products and to ensure the formation of the conductive emeraldine salt form. sae.org However, the resulting sulfonated polyanilines exhibit a unique structural advantage due to the presence of the sulfonic acid group. This group provides internal acidity, making the polymer "self-doped." nih.gov Consequently, the conductivity of highly sulfonated polyaniline becomes largely independent of the external pH. This is a significant improvement over traditional polyaniline, which requires a constantly acidic environment to remain conductive. mdpi.com

Advanced Polymer Architectures and Composites

To overcome the processing limitations of polyaniline and to enhance its functional properties, copolymers like poly(aniline-co-ethyl 3-aminobenzoate) and sulfonated polyanilines are often incorporated into more complex structures such as blends and nanocomposites.

Polymer blends are created by physically mixing the conductive copolymer with a conventional insulating polymer that possesses good mechanical properties. For example, conductive blends have been prepared by mixing sulfonated polyaniline with low-density polyethylene (LDPE). These blends combine the conductivity of the SPAN with the processability and flexibility of the LDPE, creating materials suitable for applications like antistatic packaging and electromagnetic shielding. tandfonline.com Similarly, nanocomposites of poly(aniline-co-ethyl 3-aminobenzoate) have been prepared using a solution blending method with poly(styrene-alt-maleic acid) (PSMAC) and polystyrene, resulting in conductive films with good homogeneity and flexibility. tandfonline.com

Incorporation into Symmetric Bridged Bis-Pyrazolones

Symmetric bridged bis-pyrazolones are significant intermediates in the creation of high-performance acid dyes. The synthesis involves coupling bis-pyrazolone compounds with diazonium salts derived from aromatic amines. This compound is a key starting material for generating the necessary diazonium salt for this coupling reaction.

The process begins with the diazotization of the amino group on the this compound. This reaction, typically carried out in the presence of nitrous acid at low temperatures, converts the primary amine into a highly reactive diazonium salt. This salt is then introduced to a solution containing the symmetric bridged bis-pyrazolone. An electrophilic aromatic substitution (azo coupling) reaction occurs, where the diazonium salt acts as the electrophile, attaching to the electron-rich pyrazolone ring. This results in the formation of a ligand dye, which can subsequently be chelated with transition metals to produce the final metal complex acid dyes. These dyes are noted for their applications in leather dyeing, exhibiting good light and wash fastness properties.

Table 1: Key Components in the Synthesis of Bis-Pyrazolone Dyes

| Role | Compound | Function |

|---|---|---|

| Diazonium Precursor | This compound | Provides the aromatic amine for conversion into the electrophilic diazonium salt. |

| Coupling Component | Symmetric Bridged Bis-Pyrazolone | Acts as the nucleophile in the azo coupling reaction. |

| Metal Ion | 3d Transition Metals (e.g., Cr, Co) | Forms a coordination complex with the resulting ligand dye to enhance stability and color. |

Integration into Tetra Azo Acid Dyes

The synthesis of azo dyes is a cornerstone of industrial chemistry, and aminobenzenesulfonic acid derivatives are fundamental building blocks. The process universally involves two main steps: diazotization and coupling.

Diazotization: An aromatic amine, such as the one derived from the hydrolysis of this compound, is treated with nitrous acid (HNO₂) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine.

This fundamental reaction can be extended to create complex poly-azo dyes. In the synthesis of tetra azo acid dyes, a diamine compound containing two aminobenzenesulfonate units is used as the starting material. This precursor undergoes a double diazotization, forming a bis-diazonium salt. This intermediate is then reacted with two equivalents of a coupling component, resulting in a large, conjugated molecule with four azo (-N=N-) groups. These tetra azo dyes are valued for their intense colors and strong affinity for fibers like wool, silk, and nylon, making them effective acid dyes.

Table 2: Research Findings on Tetra Azo Acid Dyes

| Precursor Component | Reaction Type | Resulting Product | Key Feature |

|---|---|---|---|

| Bis(3-aminobenzenesulfonate) Derivative | Double Diazotization & Azo Coupling | Tetra Azo Acid Dye | Contains four azo linkages, leading to strong chromophoric properties. |

| Aromatic Coupling Reagents | Electrophilic Aromatic Substitution | Colored Dye Molecule | Provides the final part of the conjugated system. |

Preparation of Metal Coordination Polymers Containing Aminobenzenesulfonate Ligands

Metal coordination polymers, also known as metal-organic frameworks (MOFs), are materials constructed from metal ions or clusters linked by organic ligands. The aminobenzenesulfonate moiety, obtained from the hydrolysis of this compound, can act as a versatile ligand in the formation of these polymers.

In a documented synthesis, p-aminobenzenesulfonic acid (a structural isomer of the 3-amino derivative) is used to create a coordination polymer with cobalt ions. The synthesis is typically performed under solvothermal conditions, where the aminobenzenesulfonic acid, a metal salt (e.g., cobalt nitrate), and often a secondary "pillar" ligand are heated in a solvent mixture. The aminobenzenesulfonate ligand coordinates with the metal centers through its sulfonate group's oxygen atoms and potentially the amino group, linking the metal ions into a one-, two-, or three-dimensional network. These materials are investigated for their potential applications in catalysis, where the polymer's structure can facilitate specific chemical reactions, such as the synthesis of dihydropyrimidinone compounds.

Table 3: Synthesis of a Metal Coordination Polymer

| Component | Example | Role in Polymer Formation |

|---|---|---|

| Metal Ion | Cobalt (Co²⁺) | Acts as the coordination center or node. |

| Organic Ligand 1 | p-Aminobenzenesulfonic acid | Bridges metal ions via the sulfonate group. |

| Organic Ligand 2 | 1,3-di(pyridin-4-yl)propane | Acts as a secondary linker to build the framework. |

| Resulting Product | Red Crystalline Coordination Polymer | A stable metal-organic framework with catalytic properties. |

Functionalization of Phenothiazine Derivatives

Phenothiazine is a heterocyclic scaffold that is a key component in pharmaceuticals and functional organic materials. researchgate.net Its derivatives can be functionalized to tune their electronic and biological properties. One established method involves the direct reaction of an aminobenzenesulfonic acid with an oxidized phenothiazine species.

Research has shown that 4-aminobenzenesulfonic acid can react directly with phenothiazin-5-ium tetraiodide, an activated form of phenothiazine, via a nucleophilic addition mechanism. aip.org In this reaction, the amino group of the aminobenzenesulfonic acid attacks the electron-deficient carbon atoms (positions 3 and 7) of the phenothiazin-5-ium cation. aip.orgnih.gov This process yields a 3,7-bis((4-sulfophenyl)amino)phenothiazin-5-ium salt. aip.orgaip.org This functionalization dramatically alters the properties of the parent molecule, imparting water solubility and creating a structural analogue of other important conductive polymers. aip.orgaip.org This synthetic route provides a direct method for incorporating the aminobenzenesulfonate moiety onto the phenothiazine core, creating advanced materials for further applications. aip.org

Table 4: Functionalization of Phenothiazine

| Reactant | Reaction Type | Product | Significance of Functionalization |

|---|---|---|---|

| Phenothiazin-5-ium salt | Nucleophilic Addition | Bis-sulfophenylamino derivative of phenothiazine | Imparts water solubility and creates a functional material for self-assembly applications. aip.orgaip.org |

| Aminobenzenesulfonic acid | Nucleophilic Attack | N/A | Acts as the nucleophile to attach the sulfophenylamino group to the heterocyclic core. |

Applications in Advanced Materials Science and Industrial Processes

Supramolecular Assembly and Surfactant Design

The strategic placement of functional groups in Ethyl 3-aminobenzenesulfonate (B1227625) makes it a valuable precursor in the field of supramolecular chemistry, particularly in the engineering of novel surfactants with tailored properties. Its derivatives are being explored for their ability to self-assemble into complex architectures, influencing interfacial properties critical for a range of applications.

Ethyl 3-Aminobenzenesulfonate as a Building Block for Zwitterionic Gemini Surfactants

Zwitterionic Gemini surfactants are a class of surface-active agents characterized by two hydrophobic tails and two hydrophilic head groups, connected by a spacer, with the head groups containing both positive and negative charges. While direct research on this compound for this purpose is emerging, the foundational principles are well-established with its isomer, p-aminobenzenesulfonate. Sodium p-aminobenzenesulfonate has been successfully utilized as a connecting group in the synthesis of zwitterionic Gemini surfactants. mdpi.comnih.govpreprints.org This structural motif allows for the introduction of both anionic (sulfonate) and cationic (quaternary ammonium) functionalities, leading to surfactants with unique properties. mdpi.com

Interfacial Activity and Aggregation Behavior in Engineered Systems

The performance of surfactants is dictated by their behavior at interfaces and their tendency to form aggregates, such as micelles, in solution. Zwitterionic Gemini surfactants derived from aminobenzenesulfonate precursors have demonstrated significantly enhanced interfacial activity compared to their monomeric counterparts. mdpi.compreprints.org They are more efficient at reducing surface and interfacial tension at lower concentrations. nih.gov

The aggregation behavior of these surfactants is characterized by a low critical micelle concentration (CMC), indicating a strong driving force for self-assembly. This efficiency is attributed to the unique molecular structure of Gemini surfactants, which facilitates a more compact arrangement at interfaces. nih.gov The interplay of electrostatic interactions between the zwitterionic head groups and hydrophobic interactions between the alkyl chains governs the formation and morphology of the aggregates. researchgate.net The specific aggregation behavior, including the size and shape of the micelles, can be tuned by modifying the length of the hydrophobic tails and the nature of the spacer group. researchgate.net

| Surfactant Property | Gemini Surfactants (General) | Significance in Engineered Systems |

| Critical Micelle Concentration (CMC) | Significantly lower than monomeric counterparts | Higher efficiency at lower concentrations, cost-effective. |

| Surface Tension Reduction | More effective at reducing surface and interfacial tension | Improved wetting, emulsification, and foaming properties. |

| Aggregation Behavior | Forms various aggregate structures (micelles, vesicles) | Enables the design of systems for drug delivery, and as templates for nanomaterials. |

Dye Chemistry and Pigment Synthesis

This compound serves as a valuable intermediate in the synthesis of a wide array of colorants, owing to the reactivity of its primary amino group, which can be readily diazotized and coupled to form azo compounds. The sulfonate group imparts water solubility, a crucial property for many dyeing applications.

Utilization in Azo Dye Formulations

Azo dyes represent the largest and most important class of synthetic dyes. pbworks.com The synthesis of azo dyes involves a two-step process: diazotization followed by coupling. pbworks.comresearchgate.net In this process, an aromatic amine, such as 3-aminobenzenesulfonic acid (the parent acid of the ethyl ester), is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt. pbworks.comresearchgate.net This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another amine, to form the azo dye with its characteristic -N=N- chromophore. pbworks.com

3-Aminobenzenesulfonic acid is explicitly mentioned as a diazo component for the preparation of anionic azo dyes. google.com The resulting dyes often possess sulfonic acid groups, which enhance their solubility in water and their affinity for proteinaceous and polyamide fibers such as wool, silk, and nylon. researchgate.net

Preparation of Metal Complex Dyes

Metal complex dyes are formed by coordinating a metal ion, commonly chromium or cobalt, with one or more dye molecules that act as ligands. scielo.org.mx This complexation often leads to a significant improvement in the dye's lightfastness and wash fastness properties. Azo dyes are frequently used as the organic ligand in these complexes. scielo.org.mx

The synthesis of metal complex dyes involves treating a pre-formed azo dye, which contains suitable functional groups for chelation (such as hydroxyl or carboxyl groups ortho to the azo linkage), with a metal salt. scielo.org.mxgoogle.com Azo dyes derived from aminobenzenesulfonic acid can be designed to incorporate these chelating functionalities, making them suitable precursors for metal complex dyes. The metal ion forms coordinate bonds with the dye molecule, resulting in a more stable and robust colorant. scielo.org.mx

Intermediate for Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring. This chemical bond results in excellent wash fastness. 3-Aminobenzenesulfonic acid is a known intermediate in the synthesis of reactive dyes. dyestuffintermediates.comgoogle.com

The synthesis of reactive dyes often involves incorporating a reactive group, such as a triazine or vinyl sulfone moiety, into the dye structure. 3-Aminobenzenesulfonic acid can be used as a building block to introduce the chromophoric part of the dye, which is then subsequently reacted with a compound containing the reactive group. For instance, a dichlorotriazinyl group can be introduced by reacting the amino group of an anthraquinone (B42736) derivative with cyanuric chloride, followed by reaction with 3-aminobenzenesulfonic acid. google.com The resulting reactive dye can then form a covalent bond with the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers.

Catalytic Applications